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molecular formula C16H16Br2O2S B8527066 2,2'-Sulfanediylbis[1-(4-bromophenyl)ethan-1-ol] CAS No. 1000775-69-8

2,2'-Sulfanediylbis[1-(4-bromophenyl)ethan-1-ol]

Cat. No. B8527066
M. Wt: 432.2 g/mol
InChI Key: ABADVBBSNHGXFS-UHFFFAOYSA-N
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Patent
US09006387B2

Procedure details

To a solution of Example 159A (5.0 g, 11.68 mmol) in ethanol (78 mL) was added sodium borohydride (0.972 g, 25.7 mmol) portionwise and the mixture was stirred at room temperature for 20 minutes. Afterwards the solution was concentrated, then a solution of 1N aqueous hydrochloric acid (100 mL) was added and extracted with EtOAc. The organic extract was dried, filtered and concentrated to 5.05 g (100%) of a colorless solid as the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.972 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=1)=[O:14])[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+]>C(O)C>[S:1]([CH2:2][CH:3]([C:5]1[CH:6]=[CH:7][C:8]([Br:11])=[CH:9][CH:10]=1)[OH:4])[CH2:12][CH:13]([C:15]1[CH:16]=[CH:17][C:18]([Br:21])=[CH:19][CH:20]=1)[OH:14] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(CC(=O)C1=CC=C(C=C1)Br)CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
0.972 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
78 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Afterwards the solution was concentrated
ADDITION
Type
ADDITION
Details
a solution of 1N aqueous hydrochloric acid (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 5.05 g (100%) of a colorless solid as the title compound

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
S(CC(O)C1=CC=C(C=C1)Br)CC(O)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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